N-(2-sulfamoylethyl)benzamide
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Overview
Description
N-(2-sulfamoylethyl)benzamide is an organic compound with the molecular formula C9H12N2O3S It is a benzamide derivative, characterized by the presence of a sulfamoylethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-sulfamoylethyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves the reaction of benzoyl chloride or benzoic acid with an appropriate amine in the presence of an alkali metal hydroxide. This reaction is carried out in an aqueous solution, which simplifies post-treatment operations and reduces costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-sulfamoylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamoylethyl group to a sulfanyl group.
Substitution: The benzamide core allows for substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfanyl derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-sulfamoylethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential antibacterial and antioxidant activities.
Industry: It is utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(2-sulfamoylethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism. This interaction is mediated through hydrogen bonding with key residues in the glucokinase protein . Additionally, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(2-sulfanylethyl)benzamide: This compound is similar in structure but contains a sulfanyl group instead of a sulfamoylethyl group.
N-(2-phenylethyl)benzamide: Another similar compound, differing by the presence of a phenylethyl group.
Uniqueness
N-(2-sulfamoylethyl)benzamide is unique due to its specific sulfamoylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C9H12N2O3S |
---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
N-(2-sulfamoylethyl)benzamide |
InChI |
InChI=1S/C9H12N2O3S/c10-15(13,14)7-6-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H2,10,13,14) |
InChI Key |
VWVNFSMZUMNDRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N |
Origin of Product |
United States |
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